

Formulation of Almasilate in Solid Dosage Forms: Application Notes and Protocols

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Compound of Interest

Compound Name: **Almasilate**
Cat. No.: **B1212279**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate is an amorphous, synthetic magnesium aluminometasilicate with antacid properties.^[1] It is employed in the treatment of conditions associated with excessive gastric acid, such as heartburn and peptic ulcers.^[2] Its mechanism of action involves the chemical neutralization of stomach acid through the binding of hydrogen ions.^[2] This document provides detailed application notes and protocols for the formulation of **almasilate** in solid dosage forms, primarily focusing on tablets. The information is intended to guide researchers and drug development professionals in creating robust and effective **almasilate** formulations.

Data Presentation

Table 1: Exemplar Formulation for Almasilate Chewable Tablets

This table presents a sample formulation for a sugar-free chewable antacid tablet containing **almasilate**. This formulation can serve as a starting point for development.

Ingredient	Function	Percentage (% w/w)
Almasilate	Active Pharmaceutical Ingredient	35.0
Sorbitol Powder	Sweetening agent, Diluent	40.0
Mannitol	Diluent, Sweetening agent	15.0
Povidone K30	Binder	3.5
Sodium Starch Glycolate	Disintegrant	3.0
Aspartame	Sweetening agent	0.2
Dicalcium Phosphate Anhydrous	Filler	0.5
Magnesium Stearate	Lubricant	1.0 - 2.0
Flavoring Agent	Flavor	q.s.
Colloidal Silicon Dioxide	Glidant	0.5 - 1.0

Table 2: Key Quality Control Parameters for Almasilate Tablets

This table outlines critical quality attributes (CQAs) and their typical specifications for **almasilate** tablets.

Parameter	Method	Typical Specification
Appearance	Visual Inspection	White to off-white, flat-faced, beveled-edge tablets
Weight Variation	USP <905>	Within \pm 7.5% for tablets > 130 mg and < 324 mg
Hardness	Tablet Hardness Tester	4.0 - 8.0 kp
Friability	USP <1216>	Less than 1.0%
Thickness	Micrometer/Caliper	Consistent across the batch (e.g., \pm 5%)
Disintegration Time	USP <701>	For chewable tablets, this test may not be required. For standard tablets, typically < 15 minutes.
Assay (Almasilate)	HPLC/Titration	90.0% - 110.0% of label claim
Acid-Neutralizing Capacity	USP <301>	Not less than 5 mEq of acid consumed per gram of almasilate
Dissolution	USP Apparatus II (Paddle)	Not less than 75% of the labeled amount dissolved in 60 minutes.

Experimental Protocols

Protocol 1: Manufacturing of Almasilate Tablets by Wet Granulation

Wet granulation is a common method for producing tablets with good flow and compression properties.

1. Weighing and Blending:

- Accurately weigh all intra-granular ingredients (**Almasilate**, diluents, and disintegrant) as per the batch formula.
- Sift all ingredients through a suitable mesh sieve (e.g., #40 mesh) to break up any lumps.
- Transfer the sifted materials to a suitable blender (e.g., a V-blender or high-shear mixer) and blend for 10-15 minutes to achieve a uniform powder mix.

2. Granulation:

- Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in a suitable solvent (e.g., purified water or ethanol).
- While the powder blend is mixing at a low speed, gradually add the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "hand-test" where the mass, when squeezed, forms a non-sticky ball.

3. Wet Milling:

- Pass the wet mass through a suitable screen (e.g., a 6-8 mm mesh) to produce wet granules. This can be done using an oscillating granulator or a comil.

4. Drying:

- Spread the wet granules evenly on trays and dry in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically 1-2%). A fluid bed dryer can also be used for more efficient drying.

5. Dry Milling:

- Mill the dried granules through a smaller mesh screen (e.g., #16 or #20 mesh) to obtain uniformly sized granules.

6. Final Blending:

- Transfer the milled granules to a blender.
- Add the extra-granular ingredients (e.g., lubricant, glidant, and any remaining disintegrant) that have been sifted through a fine mesh sieve (e.g., #60 mesh).
- Blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution. Over-blending with lubricants should be avoided as it can negatively impact tablet hardness and dissolution.

7. Compression:

- Compress the final blend into tablets using a rotary tablet press fitted with the appropriate tooling.
- Adjust the compression force to achieve the target tablet weight, hardness, and thickness.

Protocol 2: Manufacturing of Almasilate Tablets by Direct Compression

Direct compression is a simpler and more cost-effective method suitable for materials with good flowability and compressibility.[3][4][5]

1. Weighing and Sifting:

- Accurately weigh the **almasilate** and all excipients (filler-binder, disintegrant, glidant, and lubricant).
- Sift all ingredients, except the lubricant, through a suitable mesh sieve (e.g., #40 mesh) and blend in a V-blender or bin blender for 15-20 minutes.

2. Final Blending:

- Sift the lubricant (e.g., magnesium stearate) through a fine mesh sieve (e.g., #60 mesh) and add it to the powder blend.
- Blend for an additional 3-5 minutes.

3. Compression:

- Transfer the final powder blend to the hopper of a rotary tablet press.
- Compress the blend into tablets, adjusting the machine settings to meet the required quality attributes (weight, hardness, thickness).

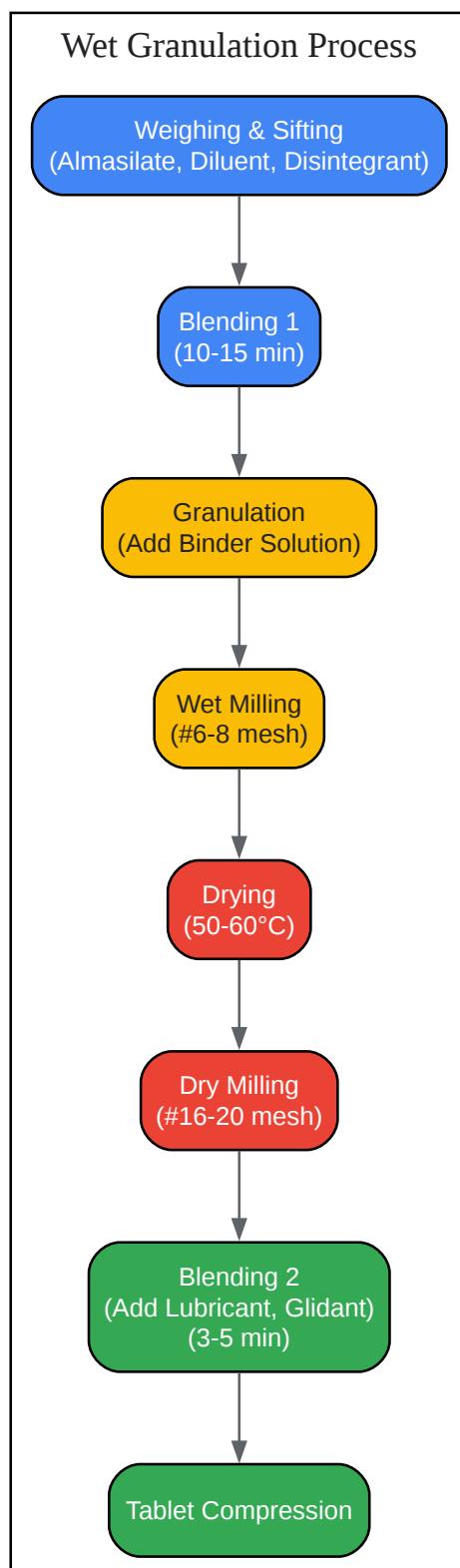
Protocol 3: In-Vitro Dissolution Testing for Almasilate Tablets

This protocol is based on standardized methods for antacid dissolution testing.[6]

- Apparatus: USP Apparatus II (Paddle Method).[7]
- Dissolution Medium: 0.1 N Hydrochloric Acid.

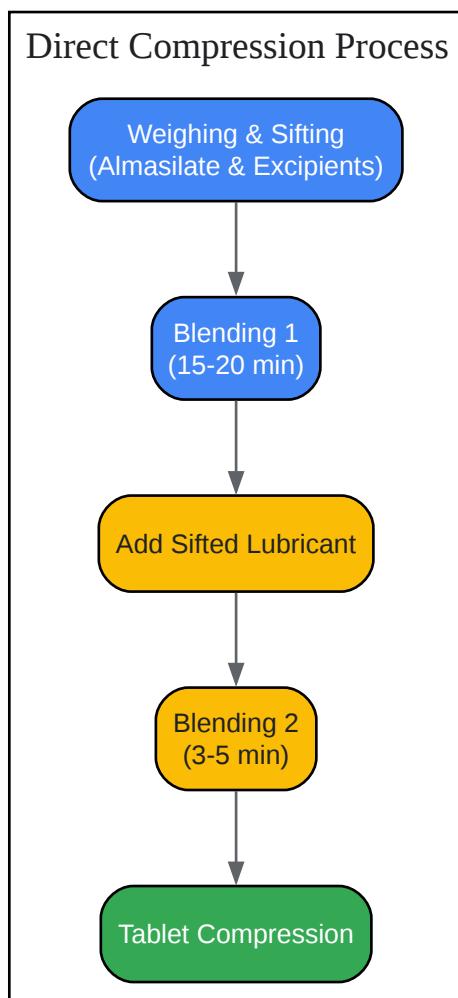
- Volume of Medium: 900 mL.
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Paddle Speed: 75 RPM.
- Sampling Times: 10, 20, 30, 45, and 60 minutes.
- Procedure:
 - Place one tablet in each dissolution vessel.
 - Withdraw a sample (e.g., 10 mL) at each specified time point from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
 - Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
 - Filter the samples promptly through a suitable filter (e.g., 0.45 μm).
 - Analyze the filtrate for dissolved **almasilate** content using a validated analytical method, such as titration or atomic absorption spectroscopy for aluminum and magnesium.
- Acceptance Criteria: Not less than 75% (Q) of the labeled amount of **almasilate** is dissolved in 60 minutes.

Visualizations



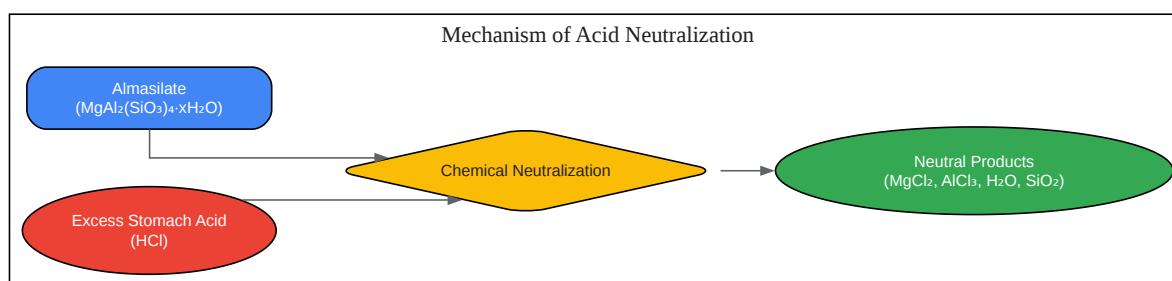
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Caption: Workflow for Wet Granulation of **Almasilate** Tablets.



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Caption: Workflow for Direct Compression of **Almasilate** Tablets.



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